molecular formula C15H14N6O2 B2932603 (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1286718-65-7

(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2932603
CAS RN: 1286718-65-7
M. Wt: 310.317
InChI Key: LWQNHRIHJAALAE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, and a 1,2,3-triazole ring. The presence of these heterocyclic rings suggests that this compound could have potential biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the substituents on them. Techniques such as NMR and X-ray crystallography can be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The oxadiazole and triazole rings are aromatic and may undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxadiazole and triazole rings could increase its solubility in polar solvents .

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

It has been noted that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may affect the biochemical pathways related to these organisms.

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that the compound has significant antibacterial activity.

Action Environment

It’s worth noting that the efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on determining the biological activity of this compound and optimizing its structure for increased potency .

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-10-17-14(23-19-10)11-8-20(9-11)15(22)13-7-16-21(18-13)12-5-3-2-4-6-12/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQNHRIHJAALAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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